Cas no 532970-09-5 (2-methyl-N-{2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide)

2-methyl-N-{2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-N-{2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide
- 2-methyl-N-(2-(3-((3-(trifluoromethyl)benzyl)thio)-1H-indol-1-yl)ethyl)benzamide
- Benzamide, 2-methyl-N-[2-[3-[[[3-(trifluoromethyl)phenyl]methyl]thio]-1H-indol-1-yl]ethyl]-
- F0554-0066
- 532970-09-5
- AKOS024582835
- 2-methyl-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide
- 2-methyl-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
-
- Inchi: 1S/C26H23F3N2OS/c1-18-7-2-3-10-21(18)25(32)30-13-14-31-16-24(22-11-4-5-12-23(22)31)33-17-19-8-6-9-20(15-19)26(27,28)29/h2-12,15-16H,13-14,17H2,1H3,(H,30,32)
- InChI Key: BLSQPLJXSRKFHO-UHFFFAOYSA-N
- SMILES: C(NCCN1C2=C(C=CC=C2)C(SCC2=CC=CC(C(F)(F)F)=C2)=C1)(=O)C1=CC=CC=C1C
Computed Properties
- Exact Mass: 468.14831902g/mol
- Monoisotopic Mass: 468.14831902g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 646
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.2
- Topological Polar Surface Area: 59.3Ų
Experimental Properties
- Density: 1.24±0.1 g/cm3(Predicted)
- Boiling Point: 622.0±55.0 °C(Predicted)
- pka: 14.56±0.46(Predicted)
2-methyl-N-{2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0554-0066-2μmol |
2-methyl-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
532970-09-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0554-0066-5μmol |
2-methyl-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
532970-09-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0554-0066-20μmol |
2-methyl-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
532970-09-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0554-0066-1mg |
2-methyl-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
532970-09-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0554-0066-10μmol |
2-methyl-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
532970-09-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0554-0066-30mg |
2-methyl-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
532970-09-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0554-0066-100mg |
2-methyl-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
532970-09-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0554-0066-3mg |
2-methyl-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
532970-09-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0554-0066-4mg |
2-methyl-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
532970-09-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0554-0066-50mg |
2-methyl-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
532970-09-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
2-methyl-N-{2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide Related Literature
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
Additional information on 2-methyl-N-{2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide
Introduction to 2-methyl-N-{2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide (CAS No. 532970-09-5) in Modern Chemical and Biomedical Research
The compound 2-methyl-N-{2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide, identified by the CAS number 532970-09-5, represents a significant advancement in the field of medicinal chemistry and pharmacology. This intricate molecular structure, characterized by its benzamide core and a complex indole sulfanyl side chain, has garnered considerable attention due to its potential therapeutic applications and unique chemical properties. The inclusion of a trifluoromethyl group in the phenyl ring enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development.
Recent studies have highlighted the role of indole derivatives in modulating biological pathways associated with inflammation, neurodegeneration, and cancer. The structural motif of 2-methyl-N-{2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide incorporates elements that suggest strong binding affinity to various target proteins. Specifically, the sulfanyl group and the extended indole moiety are believed to interact with enzymes and receptors involved in signal transduction, potentially leading to novel pharmacological effects.
In the context of contemporary biomedical research, this compound has been explored for its potential as an inhibitor of kinases and other enzymes implicated in disease progression. The presence of a methyl group at the 2-position of the benzamide moiety further modulates its pharmacokinetic profile, improving solubility and bioavailability. These features make it a promising scaffold for designing next-generation therapeutics.
One of the most compelling aspects of 2-methyl-N-{2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide is its versatility in chemical modification. Researchers have leveraged this flexibility to synthesize analogs with enhanced specificity or reduced toxicity. For instance, structural variations have been investigated to optimize binding interactions with targets such as cyclin-dependent kinases (CDKs) or Janus kinases (JAKs), which are critical in regulating cellular processes like proliferation and differentiation.
The incorporation of a trifluoromethyl group is particularly noteworthy, as it is a well-documented strategy to improve metabolic stability and binding affinity. This modification has been extensively studied in drug discovery, where it enhances the pharmacological activity of small molecules by increasing their interaction with biological targets. In the case of 2-methyl-N-{2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide, this group contributes to its resistance to enzymatic degradation, thereby prolonging its therapeutic efficacy.
Moreover, computational modeling and high-throughput screening have been instrumental in elucidating the binding mechanisms of this compound. These approaches have revealed that the sulfanyl-substituted indole ring interacts preferentially with hydrophobic pockets in target proteins, while the benzamide moiety forms hydrogen bonds with polar residues. Such insights have guided medicinal chemists in designing derivatives with improved pharmacological profiles.
The potential applications of 2-methyl-N-{2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide extend beyond oncology. Emerging evidence suggests that it may also exhibit anti-inflammatory properties by modulating cytokine production and immune cell function. This dual functionality makes it a versatile candidate for addressing multifaceted pathological conditions.
In conclusion, 2-methyl-N-{2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide (CAS No. 532970-09-5) represents a cutting-edge compound with significant promise in pharmaceutical research. Its unique structural features, combined with its potential therapeutic benefits, position it as a valuable asset in the quest for novel treatments for various diseases. Continued investigation into its mechanisms of action and synthetic derivatives will likely yield groundbreaking advancements in chemical and biomedical science.
532970-09-5 (2-methyl-N-{2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide) Related Products
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

